4-(4-aminophenyl)-1H-indazol-3-amine

Catalog No.
S528097
CAS No.
819058-89-4
M.F
C13H12N4
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-aminophenyl)-1H-indazol-3-amine

CAS Number

819058-89-4

Product Name

4-(4-aminophenyl)-1H-indazol-3-amine

IUPAC Name

4-(4-aminophenyl)-1H-indazol-3-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17)

InChI Key

KHQLSBOHZQJRPC-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N

Solubility

Soluble in DMSO

Synonyms

Flt3 Inhibitor IV; Flt3 Inhibitor-IV; Flt3-IN-IV;

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N

Description

The exact mass of the compound 4-(4-aminophenyl)-1H-indazol-3-amine is 224.1062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-(4-aminophenyl)-1H-indazol-3-amine is an organic compound characterized by its indazole core, which is substituted with a 4-aminophenyl group. The molecular formula of this compound is C₁₃H₁₂N₄, and it has a unique structure that imparts distinct chemical and biological properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and microbial infections .

  • Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert nitro groups to amines, often employing palladium on carbon or iron in acidic conditions.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateVaries by specific reaction
ReductionPalladium on carbon (Pd/C)Hydrogenation conditions
SubstitutionBromine or chlorine gasVaries by specific reaction

Major Products Formed

  • Oxidation: Quinone derivatives
  • Reduction: Aminophenyl derivatives
  • Substitution: Halogenated indazole compounds .

Research indicates that 4-(4-aminophenyl)-1H-indazol-3-amine exhibits promising biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer treatment. The compound's indazole structure is known to interact effectively with various biological macromolecules, making it a candidate for further exploration in drug development .

The synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine typically involves cyclization reactions starting from appropriate precursors. One common method includes:

  • Nitration of 4-nitroacetophenone to introduce a nitro group.
  • Reduction of the nitro group to form the corresponding amine.
  • Cyclization, often catalyzed by acids, to form the indazole ring structure.

These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening methods .

4-(4-aminophenyl)-1H-indazol-3-amine has a wide range of applications:

  • Medicinal Chemistry: Investigated for anticancer and antimicrobial properties.
  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Coordination Chemistry: Acts as a ligand in metal coordination complexes.
  • Material Science: Explored for use in advanced materials such as polymers and dyes .

Studies have shown that 4-(4-aminophenyl)-1H-indazol-3-amine interacts with various biological targets, including enzymes involved in cancer progression. Its structural features allow it to bind effectively to active sites, potentially inhibiting enzymatic activity. Further research is ongoing to elucidate the full extent of its interactions and therapeutic potential .

Several compounds share structural similarities with 4-(4-aminophenyl)-1H-indazol-3-amine. These include:

  • Indazole derivatives: Compounds with an indazole core but different substituents.
  • Aminophenyl derivatives: Compounds featuring an aminophenyl group but lacking the indazole core.

Similar Compounds List

Compound NameStructural Features
1H-indazoleBasic indazole structure without substitutions
4-aminoacetophenoneAminophenyl group without indazole core
5-aminoindazoleIndazole core with different amino substitution

Uniqueness

The uniqueness of 4-(4-aminophenyl)-1H-indazol-3-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual functionality as both an indazole and an aminophenyl derivative enhances its versatility in research applications .

4-(4-Aminophenyl)-1H-indazol-3-amine is a heterocyclic aromatic compound classified under the indazole family. Its systematic IUPAC name reflects the positions of substituents on the indazole core: the 4-aminophenyl group is attached to the 4-position of the indazole ring, while the amino group occupies the 3-position. The molecular formula is C₁₃H₁₂N₄, corresponding to a molecular weight of 224.26 g/mol.

Key identifiers include:

PropertyValue/DescriptionSource
CAS Number819058-89-4
MDL NumberMFCD13176984
SMILES StringNC1=NNC2=C1C(C3=CC=C(N)C=C3)=CC=C2
InChI KeyKHQLSBOHZQJRPC-UHFFFAOYSA-N

This compound is synthesized via reactions involving indazole precursors and 4-aminophenyl intermediates, though specific synthetic routes are not detailed in publicly available literature.

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data for 4-(4-aminophenyl)-1H-indazol-3-amine remains unpublished, its structure can be inferred from the indazole scaffold and substituent positions:

  • Core Structure: The indazole ring consists of a fused benzene and pyrazole moiety, with nitrogen atoms at positions 1 and 2.
  • Substituents:
    • 4-Aminophenyl Group: A phenyl ring with an amino (-NH₂) substituent at the para position, attached to the 4-position of the indazole.
    • 3-Amino Group: A primary amine (-NH₂) at the 3-position of the indazole ring.

The planar aromatic system and conjugated π-electrons suggest a rigid, coplanar geometry. Hydrogen bonding between the amino groups and adjacent electronegative atoms (e.g., nitrogen in the indazole ring) may influence conformational stability.

Electronic Structure and Quantum Chemical Calculations

Quantum mechanical studies on analogous indazole derivatives reveal insights into electronic properties:

PropertyObserved Trends in Indazole DerivativesRelevance to 4-(4-Aminophenyl)-1H-Indazol-3-amine
HOMO-LUMO GapNarrow gaps in electron-rich systemsPotential reactivity in nucleophilic substitution
Electron DensityHigh density at nitrogen atomsSites for electrophilic attack
Frontier Orbital Analysisπ-π interactions dominateStabilization of aromaticity

While direct calculations for this compound are unavailable, its electron-donating amino groups likely lower the HOMO energy, enhancing nucleophilicity. The 4-aminophenyl substituent may induce steric hindrance, modulating reactivity at the indazole core.

Comparative Analysis with Related Indazole Derivatives

4-(4-Aminophenyl)-1H-indazol-3-amine shares structural and electronic features with other indazole derivatives, but its unique substituents distinguish it:

CompoundMolecular FormulaKey FeaturesApplications/Reactivity
4-(4-Aminophenyl)-1H-indazol-3-amineC₁₃H₁₂N₄4-Aminophenyl + 3-amino substituentsIntermediate in API synthesis
1H-Indazol-4-amineC₇H₇N₃Single amino at position 4Building block for kinase inhibitors
1H-Indazol-3-amineC₇H₇N₃Single amino at position 3Precursor in antimicrobial agents
4-Iodo-1H-indazol-3-amineC₇H₆IN₃Iodo substituent for cross-coupling reactionsRadiopharmaceutical intermediates

Key Differences:

  • Substituent Positioning: The 3-amino and 4-aminophenyl groups in the target compound create a bifunctional reactivity profile, enabling simultaneous participation in hydrogen bonding and π-π interactions.
  • Electronic Properties: Compared to monosubstituted indazoles, the electron-donating amino groups increase electron density, potentially altering redox behavior.

Melting Point Determination and Phase Transitions

The thermodynamic characterization of 4-(4-aminophenyl)-1H-indazol-3-amine presents significant gaps in the current literature. Unlike simpler indazole derivatives such as 1H-indazol-3-amine, which exhibits a well-documented melting point range of 156-157°C [1], and 4-amino-1H-indazole with a melting point of 148-150°C [2], specific melting point data for 4-(4-aminophenyl)-1H-indazol-3-amine remains unreported in the accessible literature.

The molecular structure of this compound, featuring both the indazole core and the 4-aminophenyl substituent, suggests that intermolecular hydrogen bonding interactions would be more extensive than in simpler indazole derivatives. Theoretical considerations based on the tautomeric behavior of indazole systems indicate that the 1H-tautomer form is thermodynamically favored over the 2H-tautomer by approximately 15 kilojoule per mole [3] [4]. This thermodynamic preference has been consistently observed across various indazole derivatives and would likely apply to 4-(4-aminophenyl)-1H-indazol-3-amine as well.

Phase transition behavior in indazole compounds is influenced by the presence of nitrogen-containing heterocycles and their ability to form hydrogen bonds. The additional aminophenyl group in 4-(4-aminophenyl)-1H-indazol-3-amine would be expected to increase the melting point compared to the parent indazole compounds due to enhanced intermolecular interactions [4].

Solubility Profile Across pH Gradients

The solubility characteristics of 4-(4-aminophenyl)-1H-indazol-3-amine across different pH conditions remain largely uncharacterized in the current literature. However, insights can be drawn from the behavior of structurally related compounds and the fundamental chemical properties of the aminoindazole framework.

The presence of multiple nitrogen atoms in the molecular structure creates several potential sites for protonation. The indazole nitrogen atoms typically exhibit pKa values around 15.61 for related compounds [2], while the amino groups on both the indazole ring and the phenyl substituent would be expected to demonstrate different protonation behaviors depending on their electronic environments.

Under acidic conditions, the compound would likely exhibit enhanced water solubility due to protonation of the amino groups, forming cationic species that interact favorably with polar solvents. Conversely, under basic conditions, the neutral form would predominate, potentially reducing aqueous solubility but increasing solubility in organic solvents.

The aminophenyl substituent introduces additional complexity to the solubility profile, as this moiety can participate in both hydrogen bonding and π-π stacking interactions, which would influence the compound's behavior in different solvent systems [5].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Assignments and Coupling Patterns

Nuclear magnetic resonance spectroscopic analysis of 4-(4-aminophenyl)-1H-indazol-3-amine requires careful consideration of the multiple aromatic systems and the electron-donating effects of the amino substituents. While specific nuclear magnetic resonance data for this exact compound are not extensively documented in the accessible literature, related aminoindazole derivatives provide valuable reference points for structural assignment.

In similar compounds such as N-[(1Z)-1-(4-aminophenyl)ethylidene]-1H-indazol-6-amine, characteristic chemical shifts have been observed for the indazole protons in the range of 6.53-7.38 parts per million in the 1H nuclear magnetic resonance spectrum [6]. The amino group protons typically appear as a singlet around 7.67-7.69 parts per million when recorded in chloroform-d [6].

The coupling patterns in 4-(4-aminophenyl)-1H-indazol-3-amine would be expected to show distinct multiplicities for the aromatic protons. The indazole ring system would display characteristic coupling patterns with the benzene ring protons appearing as a complex multiplet due to ortho, meta, and para coupling relationships. The 4-aminophenyl substituent would contribute additional aromatic signals with typical para-disubstitution patterns showing two sets of doublets for the benzene ring protons.

For 13C nuclear magnetic resonance spectroscopy, the quaternary carbons of the indazole system and the carbon atoms bearing amino substituents would appear in characteristic regions. Related indazole compounds show 13C signals for the heterocyclic carbons in the range of 116-140 parts per million [7].

Mass Spectrometric Fragmentation Pathways

Mass spectrometric analysis of 4-(4-aminophenyl)-1H-indazol-3-amine would be expected to follow characteristic fragmentation patterns observed in aromatic amine systems and indazole derivatives. The molecular ion peak would appear at mass-to-charge ratio 224, consistent with the molecular formula C13H12N4 [8] [9] [10].

Primary fragmentation pathways in aminoindazole compounds typically involve alpha-cleavage adjacent to nitrogen atoms, as observed in general amine fragmentation mechanisms [11]. For indazole derivatives, characteristic fragment ions often include the indazole acylium cation, which has been observed at mass-to-charge ratio 145 in related indazole-3-carboxamide compounds [12].

The 4-aminophenyl substituent would likely undergo characteristic benzylic cleavage, potentially generating fragments corresponding to the aminophenyl cation (mass-to-charge ratio 108) and the residual indazole system. The presence of multiple nitrogen atoms in the molecule ensures that the molecular ion would have an even mass-to-charge ratio, consistent with the nitrogen rule for mass spectrometry [13].

Secondary fragmentation patterns would involve loss of amino groups as neutral ammonia molecules (loss of 17 mass units) or hydrogen cyanide elimination from aromatic amine systems, which is commonly observed in the mass spectrometry of aromatic amines [11] [14]. These fragmentation pathways provide valuable structural information for compound identification and purity assessment.

Stability Under Various Environmental Conditions

The environmental stability of 4-(4-aminophenyl)-1H-indazol-3-amine under various conditions represents a critical aspect of its physicochemical characterization, although comprehensive stability studies are not extensively documented in the current literature.

Thermal stability considerations for aminoindazole derivatives suggest that these compounds generally maintain structural integrity under moderate heating conditions. Related indazole compounds demonstrate stability up to their melting points, beyond which decomposition may occur through deamination or ring-opening reactions [15]. The presence of multiple amino groups in 4-(4-aminophenyl)-1H-indazol-3-amine would require careful temperature control during handling and storage to prevent oxidative degradation.

Photochemical stability represents another important consideration, as aromatic amine systems can be susceptible to photooxidation under ultraviolet irradiation. Storage under light-protected conditions at room temperature has been recommended for related aminoindazole compounds [10] [16]. The conjugated aromatic system in 4-(4-aminophenyl)-1H-indazol-3-amine may absorb ultraviolet radiation, potentially leading to photodegradation products.

Hydrolytic stability under aqueous conditions would be expected to be good for this compound, as the indazole ring system is generally resistant to hydrolysis under neutral pH conditions. However, extreme acidic or basic conditions might promote ring-opening reactions or amino group modifications [17].

Oxidative stability represents a particular concern for compounds containing multiple amino groups. The aminophenyl substituent is especially susceptible to air oxidation, potentially forming quinone-like structures or polymerization products. Storage under inert atmosphere conditions and the use of antioxidants may be necessary for long-term stability [17] [18].

Temperature-dependent degradation studies would be essential for establishing appropriate storage conditions and shelf-life parameters. The recommended storage at room temperature under dry conditions [10] suggests that moisture sensitivity may also be a factor in the stability profile of this compound.

Data Tables

PropertyValueSource/Reference
Molecular FormulaC13H12N4Multiple chemical databases
Molecular Weight (g/mol)224.26Chemical suppliers
CAS Number819058-89-4Chemical databases
Exact Mass (Da)224.1062MedKoo catalog
SMILESNC1=NNC2=C1C(C3=CC=C(N)C=C3)=CC=C2Chemical databases
Storage ConditionsRoom temperature, dry conditionsStorage recommendations
Physical StateSolidTypical for aminoindazole compounds
CompoundMolecular FormulaMolecular WeightMelting Point (°C)CAS Number
1H-Indazol-3-amineC7H7N3133.15156-157874-05-5
4-Amino-1H-indazoleC7H7N3133.15148-15041748-71-4
6-Amino-1H-indazoleC7H7N3133.15Not available19335-11-6
4-(4-aminophenyl)-1H-indazol-3-amineC13H12N4224.26Not available819058-89-4

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

224.106196400 g/mol

Monoisotopic Mass

224.106196400 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E4PN5258T7

Wikipedia

4-(4-Aminophenyl)-1H-indazol-3-amine

Dates

Last modified: 08-15-2023
1: Lange A, Jaskula E, Lange J, Dworacki G, Nowak D, Simiczyjew A, Mordak-Domagala M, Sedzimirska M. The sorafenib anti-relapse effect after alloHSCT is associated with heightened alloreactivity and accumulation of CD8+PD-1+ (CD279+) lymphocytes in marrow. PLoS One. 2018 Jan 5;13(1):e0190525. doi: 10.1371/journal.pone.0190525. eCollection 2018. PubMed PMID: 29304116; PubMed Central PMCID: PMC5755786.
2: Zawada AM, Schneider JS, Michel AI, Rogacev KS, Hummel B, Krezdorn N, Müller S, Rotter B, Winter P, Obeid R, Geisel J, Fliser D, Heine GH. DNA methylation profiling reveals differences in the 3 human monocyte subsets and identifies uremia to induce DNA methylation changes during differentiation. Epigenetics. 2016 Apr 2;11(4):259-72. doi: 10.1080/15592294.2016.1158363. Epub 2016 Mar 28. PubMed PMID: 27018948; PubMed Central PMCID: PMC4889294.
3: Alachkar H, Mutonga M, Malnassy G, Park JH, Fulton N, Woods A, Meng L, Kline J, Raca G, Odenike O, Takamatsu N, Miyamoto T, Matsuo Y, Stock W, Nakamura Y. T-LAK cell-originated protein kinase presents a novel therapeutic target in FLT3-ITD mutated acute myeloid leukemia. Oncotarget. 2015 Oct 20;6(32):33410-25. doi: 10.18632/oncotarget.5418. PubMed PMID: 26450903; PubMed Central PMCID: PMC4741775.
4: Chen CT, Hsu JT, Lin WH, Lu CT, Yen SC, Hsu T, Huang YL, Song JS, Chen CH, Chou LH, Yen KJ, Chen CP, Kuo PC, Huang CL, Liu HE, Chao YS, Yeh TK, Jiaang WT. Identification of a potent 5-phenyl-thiazol-2-ylamine-based inhibitor of FLT3 with activity against drug resistance-conferring point mutations. Eur J Med Chem. 2015 Jul 15;100:151-61. doi: 10.1016/j.ejmech.2015.05.008. Epub 2015 May 9. PubMed PMID: 26081023.
5: Schleuning M, Judith D, Jedlickova Z, Stübig T, Heshmat M, Baurmann H, Schwerdtfeger R. Calcineurin inhibitor-free GVHD prophylaxis with sirolimus, mycophenolate mofetil and ATG in Allo-SCT for leukemia patients with high relapse risk: an observational cohort study. Bone Marrow Transplant. 2009 May;43(9):717-23. doi: 10.1038/bmt.2008.377. Epub 2008 Nov 17. PubMed PMID: 19011660.
6: Lopes de Menezes DE, Peng J, Garrett EN, Louie SG, Lee SH, Wiesmann M, Tang Y, Shephard L, Goldbeck C, Oei Y, Ye H, Aukerman SL, Heise C. CHIR-258: a potent inhibitor of FLT3 kinase in experimental tumor xenograft models of human acute myelogenous leukemia. Clin Cancer Res. 2005 Jul 15;11(14):5281-91. PubMed PMID: 16033847.

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